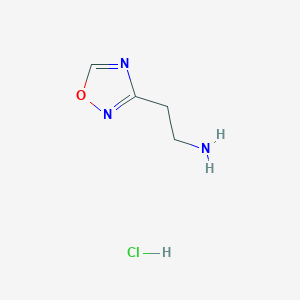
3-(4-Pentenyloxy)piperidine hydrochloride
Overview
Description
3-(4-Pentenyloxy)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is a white crystalline powder that is soluble in water and ethanol. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
The synthesis of 3-(4-Pentenyloxy)piperidine hydrochloride involves several steps. One common method includes the reaction of 4-penten-1-ol with piperidine in the presence of a suitable catalyst to form 3-(4-Pentenyloxy)piperidine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including controlled temperature and pressure settings .
Chemical Reactions Analysis
3-(4-Pentenyloxy)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or platinum catalysts to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions . Major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives .
Scientific Research Applications
3-(4-Pentenyloxy)piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is utilized in the study of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Pentenyloxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. It can modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in various cellular processes . The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to changes in cellular function .
Comparison with Similar Compounds
3-(4-Pentenyloxy)piperidine hydrochloride can be compared with other piperidine derivatives, such as:
Piperidine: A basic six-membered ring structure with one nitrogen atom.
4-Piperidino-piperidine: A compound with two piperidine rings connected by a nitrogen atom.
N-(4-Fluoro-benzyl)piperazine: A piperazine derivative with a fluorobenzyl group.
The uniqueness of this compound lies in its pentenyloxy substituent, which imparts distinct chemical and biological properties compared to other piperidine derivatives .
Properties
IUPAC Name |
3-pent-4-enoxypiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-3-4-8-12-10-6-5-7-11-9-10;/h2,10-11H,1,3-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAZHLRMPVCVSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride](/img/structure/B1395420.png)
![3-[2-(2-Methoxyethoxy)ethyl]piperidine](/img/structure/B1395422.png)
![3-[2-(Isopentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395423.png)




![[1-(Pyridazin-3-yl)pyrrolidin-2-yl]methanamine dihydrobromide](/img/structure/B1395431.png)




![benzyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate hydrochloride](/img/structure/B1395442.png)

